(5-(Difluoromethyl)-1-methyl-1H-pyrazol-4-yl)methanamine hydrochloride
Description
(5-(Difluoromethyl)-1-methyl-1H-pyrazol-4-yl)methanamine hydrochloride (CAS: EN300-741432) is a pyrazole-derived compound with a molecular formula of C₆H₁₀ClF₂N₃ and a molecular weight of 209.61 g/mol . It is commercially available as a building block for pharmaceutical and agrochemical research, with suppliers globally offering it in high purity (≥95%) . The compound features a pyrazole core substituted with a difluoromethyl group at position 5, a methyl group at position 1, and a methanamine hydrochloride moiety at position 4. This structure confers unique electronic and steric properties, making it valuable for drug discovery and materials science .
Properties
IUPAC Name |
[5-(difluoromethyl)-1-methylpyrazol-4-yl]methanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9F2N3.ClH/c1-11-5(6(7)8)4(2-9)3-10-11;/h3,6H,2,9H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHLWGDIRDPJCAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)CN)C(F)F.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClF2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-(Difluoromethyl)-1-methyl-1H-pyrazol-4-yl)methanamine hydrochloride typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the Difluoromethyl Group: The difluoromethyl group can be introduced using difluoromethylating agents such as difluoromethyl iodide or difluoromethyl sulfone in the presence of a base.
Attachment of the Methanamine Moiety: The methanamine group can be introduced through reductive amination of the corresponding aldehyde or ketone with ammonia or a primary amine in the presence of a reducing agent such as sodium cyanoborohydride.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Continuous flow chemistry and automated synthesis platforms can be employed to enhance the efficiency and reproducibility of the production process.
Chemical Reactions Analysis
Types of Reactions
(5-(Difluoromethyl)-1-methyl-1H-pyrazol-4-yl)methanamine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to its reduced forms, such as amines or alcohols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of substituted derivatives.
Addition: Addition reactions can occur at the difluoromethyl group or the pyrazole ring, resulting in the formation of adducts.
Common Reagents and Conditions
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution Reagents: Halogens, alkyl halides, and acyl chlorides.
Addition Reagents: Grignard reagents, organolithium compounds, and Michael acceptors.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides or ketones, reduction may produce amines or alcohols, substitution may result in halogenated or alkylated derivatives, and addition may lead to the formation of adducts with various functional groups.
Scientific Research Applications
(5-(Difluoromethyl)-1-methyl-1H-pyrazol-4-yl)methanamine hydrochloride has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals and bioactive molecules. Its unique chemical structure allows for the design of novel drugs with improved efficacy and selectivity.
Biology: The compound can be used as a probe or ligand in biological studies to investigate the function and interaction of biomolecules. It can also serve as a precursor for the synthesis of labeled compounds for imaging and diagnostic purposes.
Chemistry: The compound can be used as a reagent or catalyst in organic synthesis to facilitate various chemical transformations. Its reactivity and stability make it a valuable tool for the development of new synthetic methodologies.
Industry: The compound can be used in the production of specialty chemicals, agrochemicals, and materials. Its unique properties can enhance the performance and functionality of industrial products.
Mechanism of Action
The mechanism of action of (5-(Difluoromethyl)-1-methyl-1H-pyrazol-4-yl)methanamine hydrochloride depends on its specific application and target. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity and function. The difluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the pyrazole ring can provide specific binding interactions with the target. The methanamine moiety can act as a nucleophile or electrophile, participating in covalent or non-covalent interactions with the target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs differ primarily in substituents on the pyrazole ring, amine functionalization, or additional fused rings. Below is a detailed comparison:
Table 1: Structural and Physical Properties of Selected Pyrazole Derivatives
Key Comparisons
Substituent Effects on Reactivity and Bioactivity
- The difluoromethyl group (CF₂H) in the target compound enhances metabolic stability compared to trifluoromethyl (CF₃) analogs due to reduced electron-withdrawing effects .
- Chloro-substituted pyrazoles (e.g., 3a) exhibit higher melting points (133–135°C) due to stronger intermolecular interactions, whereas the target compound’s melting point is unspecified .
Functional Group Variations
- Methanamine hydrochloride in the target compound improves water solubility compared to free amines (e.g., 3a’s carboxamide derivative) .
- Thiazole-sulfonyl derivatives (e.g., 21d) introduce additional hydrogen-bonding sites, enhancing enzyme inhibition potency but increasing molecular weight (369.02 g/mol vs. 209.61 g/mol for the target) .
Synthetic Accessibility
- The target compound is synthesized via modular routes (exact method undisclosed but implied by commercial availability ), while analogs like 3a require multistep coupling with EDCI/HOBt, yielding 62–71% .
Biological Activity
(5-(Difluoromethyl)-1-methyl-1H-pyrazol-4-yl)methanamine hydrochloride is a chemical compound that has garnered attention for its potential applications in medicinal chemistry and biological research. Its unique structure, characterized by a difluoromethyl group and a pyrazole ring, suggests a variety of biological activities that merit investigation.
The compound's molecular formula is C6H9F2N3·HCl, and it possesses distinct functional groups that influence its reactivity and biological interactions. The presence of the difluoromethyl group enhances lipophilicity, which can affect the compound's absorption and distribution in biological systems.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The difluoromethyl group may improve metabolic stability, while the pyrazole ring facilitates specific binding interactions. This compound can act as a modulator of enzymatic activity or receptor function, influencing cellular signaling pathways.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures have demonstrated antimicrobial properties. For instance, related pyrazole derivatives have shown efficacy against various bacterial strains, indicating potential for further exploration in this area .
- Anticancer Potential : The compound's ability to interact with specific cellular targets positions it as a candidate for anticancer drug development. Compounds with difluoromethyl groups have been linked to enhanced potency in cancer cell lines .
- Enzyme Inhibition : The mechanism of action may involve the inhibition of key enzymes in metabolic pathways. For example, similar pyrazole derivatives have been studied for their inhibitory effects on fatty acid synthase (FASN), a critical enzyme in lipid metabolism .
Study 1: Antimicrobial Efficacy
A study evaluating the antimicrobial activity of various pyrazole derivatives found that compounds with difluoromethyl substitutions exhibited significant inhibition against Gram-positive and Gram-negative bacteria. This suggests that this compound could be explored as a lead compound in antibiotic development.
Study 2: Anticancer Activity
In vitro studies on related compounds have shown that they can induce apoptosis in cancer cells through modulation of signaling pathways. The potential for this compound to act on these pathways warrants further investigation to establish its efficacy as an anticancer agent.
Data Table: Biological Activities of Related Compounds
Q & A
Q. What are the common synthetic routes for (5-(difluoromethyl)-1-methyl-1H-pyrazol-4-yl)methanamine hydrochloride?
The synthesis typically involves functionalization of pyrazole cores followed by amine protection/deprotection. A validated approach includes:
- Step 1 : Cyclization of substituted hydrazides with difluoromethyl ketones under acidic conditions to form the pyrazole ring .
- Step 2 : Methylation at the N1 position using methyl iodide or dimethyl sulfate in the presence of a base (e.g., K₂CO₃) .
- Step 3 : Reductive amination or nitrile reduction to introduce the methanamine group, followed by HCl salt formation .
Q. Key Reaction Conditions :
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| 1 | POCl₃, 120°C | 60–75 | |
| 2 | CH₃I, K₂CO₃, DMF | 85–90 | |
| 3 | NaBH₄, HCl/EtOH | 70–80 |
Q. How is the compound characterized to confirm structural integrity?
A combination of spectroscopic and crystallographic methods is essential:
- NMR : H and C NMR to verify difluoromethyl (-CF₂H) splitting patterns and methyl group integration .
- X-ray Crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, identifying hydrogen-bonding networks and chloride ion coordination .
- HPLC-MS : Purity assessment (≥95%) using reverse-phase C18 columns with UV detection at 254 nm .
Q. Example Crystallographic Parameters :
| Parameter | Value | Reference |
|---|---|---|
| Space Group | P2₁/c | |
| R-factor (%) | <5.0 | |
| H-bond Distance | 2.8–3.1 Å (N–H···Cl) |
Q. What analytical methods ensure purity for pharmacological studies?
- HPLC : Use a mobile phase of acetonitrile/0.1% TFA in water (70:30) with a flow rate of 1.0 mL/min .
- Elemental Analysis : Match experimental vs. theoretical values for C, H, N within ±0.4% .
- Karl Fischer Titration : Determine water content (<0.5% w/w) to avoid hydration effects in bioassays .
Advanced Research Questions
Q. How can discrepancies in crystallographic data be resolved?
Conflicts in bond angles or hydrogen-bonding motifs require:
- Graph Set Analysis : Classify H-bond patterns (e.g., motifs) to identify polymorphic variations .
- Twinned Data Refinement : Use SHELXL’s TWIN/BASF commands for high-resolution datasets with overlapping lattices .
- Validation Tools : Check PLATON/ADDSYM for missed symmetry operations in space group assignment .
Case Study : A 2023 study reported conflicting Cl⁻ coordination geometries. Graph set analysis revealed solvent-dependent polymorphism, resolved via ORTEP-3 visualization .
Q. How to design assays evaluating bioactivity while avoiding non-specific interactions?
- Counter-Ion Controls : Compare hydrochloride vs. freebase forms to isolate anion-specific effects .
- Selectivity Profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to rule off-target binding .
- Metabolic Stability : Use liver microsomes (human/rat) with LC-MS/MS to track degradation pathways .
Q. Example Bioassay Parameters :
| Assay Type | Conditions | Outcome (IC₅₀) | Reference |
|---|---|---|---|
| Antimicrobial | MIC vs. S. aureus | 12.5 µg/mL | |
| Kinase Inhibition | EGFR (10 µM ATP) | 0.8 µM |
Q. What strategies optimize synthetic yield while minimizing difluoromethyl side reactions?
- Temperature Control : Maintain <100°C during cyclization to prevent CF₂H → CF₃ oxidation .
- Catalytic Systems : Use Pd/C or Raney Ni for selective reduction of nitriles to amines without over-hydrogenation .
- Protecting Groups : Employ Boc or Fmoc groups to stabilize the methanamine moiety during methylation .
Q. Yield Optimization Table :
| Variable | Optimal Range | Impact on Yield | Reference |
|---|---|---|---|
| Reaction Temp. | 80–90°C | +15% | |
| Catalyst Loading | 5% Pd/C | +20% | |
| Solvent | EtOH/H₂O (9:1) | +10% |
Q. How to address conflicting pharmacological data across studies?
- Solubility Adjustments : Use DMSO stock solutions ≤10 mM to avoid precipitation in aqueous buffers .
- Assay Replicates : Perform triplicate runs with internal controls (e.g., staurosporine for kinase assays) .
- Meta-Analysis : Apply statistical tools (e.g., ANOVA) to datasets from multiple labs to identify outliers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
